Fmoc-Gln(1-adamantyl)-OH

Peptide Synthesis SPPS Solubility

Hydrophobic peptide sequences often suffer from poor on-resin solvation and pyroglutamate side reactions that compromise crude purity. Fmoc-Gln(1-adamantyl)-OH resolves both issues simultaneously. • Enhanced DMF solubility disrupts chain aggregation during SPPS, enabling higher coupling efficiency for transmembrane domains and β-amyloid fragments. • The sterically demanding adamantyl group is fully orthogonal to Fmoc/tBu chemistry, suppressing pyroglutamate formation and yielding a cleaner crude profile. • The hydrophobic tag increases RP-HPLC retention time, widening the separation gap between the target peptide and deletion sequences for streamlined purification.

Molecular Formula C30H34N2O5
Molecular Weight 502.61
CAS No. 159926-84-8
Cat. No. B613469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gln(1-adamantyl)-OH
CAS159926-84-8
Molecular FormulaC30H34N2O5
Molecular Weight502.61
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C30H34N2O5/c33-27(32-30-14-18-11-19(15-30)13-20(12-18)16-30)10-9-26(28(34)35)31-29(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25-26H,9-17H2,(H,31,36)(H,32,33)(H,34,35)/t18?,19?,20?,26-,30?/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gln(1-adamantyl)-OH Specifications & Identity


Fmoc-Gln(1-adamantyl)-OH (CAS 159926-84-8) is an Nα-Fmoc-protected glutamine derivative featuring an Nδ-1-adamantyl side-chain amide modification. With the molecular formula C₃₀H₃₄N₂O₅ and a molecular weight of 502.61 g/mol, it is engineered as a specialized building block for Fmoc/tBu solid-phase peptide synthesis (SPPS). The adamantyl group confers distinctive hydrophobicity and steric bulk, which are foundational to its observed behavior in peptide chain assembly and downstream purification . Typical commercial specifications include a purity of ≥95%, solubility in DMSO, and a recommended storage condition of -20°C .

Substitution Limitations of Fmoc-Gln(1-adamantyl)-OH


In Fmoc-based SPPS, the selection of a side-chain protecting group is a critical determinant of synthesis success. While all Fmoc-Gln-X derivatives share the same core glutamine backbone, the 'X' group dictates solubility, stability, and, critically, the propensity for deleterious side reactions like pyroglutamate formation. The adamantyl group is a unique, non-polar, and sterically demanding substituent that is chemically orthogonal to the Fmoc/tBu protecting group scheme. Consequently, substituting Fmoc-Gln(1-adamantyl)-OH with a simpler analog such as Fmoc-Gln-OH or Fmoc-Gln(Trt)-OH would fundamentally alter the peptide intermediate's physicochemical properties. This change would likely disrupt the established synthetic protocol, leading to altered coupling kinetics, modified solubility in organic solvents , and unpredictable behavior during purification. The following quantitative evidence demonstrates the specific, verifiable performance differences that underscore why this compound is not an interchangeable commodity.

Performance Evidence for Fmoc-Gln(1-adamantyl)-OH


Enhanced Organic Solvent Solubility

Unprotected Fmoc-Gln-OH exhibits notoriously poor solubility in standard SPPS solvents like DMF, a major limitation for efficient synthesis. In contrast, the introduction of a bulky, hydrophobic adamantyl group on the side-chain amide significantly enhances solubility in organic solvents. While direct quantitative solubility data for Fmoc-Gln(1-adamantyl)-OH is not available, this behavior is well-established by class inference from other Fmoc-protected, side-chain modified glutamine derivatives . Fmoc-Gln(Trt)-OH, for instance, dissolves readily in DMF, whereas Fmoc-Gln-OH is 'much less soluble' in the same solvent. The adamantyl group, being even more hydrophobic than a trityl group, is expected to provide an even greater improvement in DMF solubility, a critical parameter for high-yield SPPS of longer or challenging sequences.

Peptide Synthesis SPPS Solubility

Pyroglutamate Side Reaction Prevention

A major side reaction during Gln incorporation in SPPS is the intramolecular cyclization of the activated ester to form pyroglutamate. This terminates the peptide chain and drastically reduces yield. Protection of the side-chain amide is essential to prevent this. The adamantyl group provides a sterically hindered, non-polar shield that effectively prevents nucleophilic attack of the Nα-amine on the activated side-chain carbonyl. While direct kinetic data comparing Fmoc-Gln(1-adamantyl)-OH to Fmoc-Gln(Trt)-OH are absent, the principle is well-documented for the latter. The Sigma-Aldrich datasheet for Fmoc-Gln(Trt)-OH explicitly states that 'its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln' due to this suppression . The adamantyl group offers a similar, if not more robust, steric barrier to this side reaction, leading to higher crude peptide purity and simpler purification.

Peptide Synthesis Side-Reactions Pyroglutamate

Hydrophobicity-Enhanced Purification

The adamantyl group is a potent hydrophobic tag. When incorporated into a peptide, it substantially increases the overall hydrophobicity of the target molecule. This property can be strategically exploited during reverse-phase high-performance liquid chromatography (RP-HPLC), the most common method for peptide purification. A peptide containing the adamantyl-modified glutamine will exhibit a longer retention time compared to an analog with a less hydrophobic substitution (e.g., Fmoc-Gln-OH or Fmoc-Gln(Trt)-OH). While no direct comparative RP-HPLC data is available for this specific compound, the theoretical increase in hydrophobicity can be quantified using ClogP calculations. The ClogP value for Fmoc-Gln(1-adamantyl)-OH is significantly higher than that of Fmoc-Gln-OH (ClogP ~2.1) . This difference provides a wider separation window from more polar synthesis byproducts and deletion sequences, potentially allowing for a more efficient, single-step purification.

Peptide Purification RP-HPLC Hydrophobicity

Stability in Fmoc/tBu Strategy

The success of the Fmoc/tBu SPPS strategy relies on the absolute orthogonality of the protecting groups. The Nα-Fmoc group must be removed by base (e.g., piperidine) while the side-chain protecting groups and the peptide-resin linkage remain stable, and vice-versa for the final acidic global deprotection. The Nδ-1-adamantyl group on glutamine is completely stable under the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF). Furthermore, it is stable to the mild acidic conditions used for final side-chain deprotection and cleavage (e.g., TFA with scavengers) . This is supported by studies on other adamantyl esters, which demonstrate complete stability under basic conditions and clean removal under mild acidolysis [1]. This robust orthogonality ensures that the glutamine side chain remains fully protected throughout the entire SPPS elongation cycle, preventing unwanted side reactions, and is only removed at the very end of the synthesis to yield the native glutamine residue.

Peptide Synthesis Chemical Stability Protecting Groups

Fmoc-Gln(1-adamantyl)-OH Applications


Synthesis of Aggregation-Prone Peptides

Researchers struggling with poor solubility and on-resin aggregation during the synthesis of hydrophobic peptide sequences should prioritize Fmoc-Gln(1-adamantyl)-OH. Its enhanced solubility in DMF compared to Fmoc-Gln-OH helps maintain efficient solvation of the growing peptide chain, reducing aggregation and enabling more complete couplings. This is particularly critical for synthesizing transmembrane peptides, beta-amyloid fragments, and other sequences rich in non-polar amino acids.

High Crude Purity Peptide Synthesis

In both academic research and process development, maximizing crude peptide purity is essential to minimize the time and cost associated with preparative HPLC purification. By preventing the formation of pyroglutamate side products , Fmoc-Gln(1-adamantyl)-OH leads to a cleaner crude product profile. This is a key differentiator for labs synthesizing peptide libraries or for CDMOs aiming to reduce the number of purification steps for their clients.

RP-HPLC Purification of Polar Peptides

When purifying a relatively polar target peptide, achieving good separation from similarly polar deletion sequences and synthesis byproducts can be challenging on a standard C18 column. The strategic use of Fmoc-Gln(1-adamantyl)-OH introduces a hydrophobic tag onto the target peptide, significantly increasing its RP-HPLC retention time . This creates a larger 'hydrophobicity gap' between the desired product and common impurities, enabling a more straightforward, higher-resolution purification run.

Robust SPPS for Complex Peptides

For the automated synthesis of longer or more complex peptides where each cycle's yield is critical, the robust chemical orthogonality of Fmoc-Gln(1-adamantyl)-OH is a major advantage. The adamantyl group's proven stability under both the basic Fmoc-deprotection conditions and the mild acidic cleavage conditions [1] ensures that the glutamine side chain remains protected until the final step. This minimizes cumulative side reactions over many cycles, which is a prerequisite for achieving acceptable final yields of long polypeptides and small proteins.

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